carbon monoxide;platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

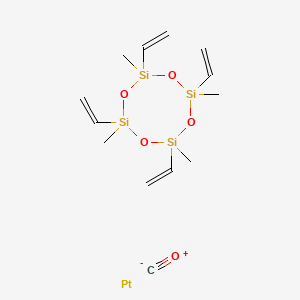

The compound carbon monoxide; platinum; 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex involving carbon monoxide and platinum with a unique siloxane structure. This compound features a tetrasiloxane backbone that is heavily substituted with ethenyl and tetramethyl groups. The presence of carbon monoxide in this system can play a dual role as both a ligand and a reactant in various catalytic processes. The platinum component is known for its catalytic properties in numerous reactions, including hydrogenation and oxidation processes.

- Oxidative Addition: The platinum center in PCC reacts with the Si-H bond, breaking the H-Si bond and forming a Pt-Si bond [].

- Migratory Insertion: The vinyl group (CH2=CH-R) inserts itself into the Pt-Si bond, forming a new C-Si bond [].

- Reductive Elimination: The newly formed C-Si bond cleaves, releasing the crosslinked silicone product and regenerating the platinum catalyst for another cycle [].

This catalytic cycle allows PCC to efficiently promote silicone chain crosslinking at relatively low temperatures compared to traditional free-radical initiators [].

Catalyst for Hydrosilylation Reactions

Platinum carbonyl cyclovinylmethylsiloxane complex, also known as Karstedt's catalyst or Ossko's catalyst, finds application in scientific research as a catalyst for hydrosilylation reactions. Hydrosilylation refers to the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon (C=C) bond. This reaction is crucial for the synthesis of various organosilicon compounds, which have diverse applications in various fields, including:

- Silicone polymers: Hydrosilylation is a key step in the production of silicone polymers, widely used in various applications like sealants, adhesives, and elastomers .

- Silicone-based materials: The reaction is employed in the synthesis of silicone-based materials with specific functionalities, such as medical implants, electronics, and coatings .

- Fine chemicals: Hydrosilylation is also used in the synthesis of various fine chemicals, including pharmaceuticals and agricultural chemicals .

The platinum complex acts as a Lewis acid, activating the Si-H bond and facilitating its addition across the C=C bond. The specific advantages of Platinum carbonyl cyclovinylmethylsiloxane complex as a catalyst include:

- High activity: The catalyst exhibits high activity towards various hydrosilylation reactions, allowing for efficient product formation under mild reaction conditions .

- Broad substrate scope: The complex can effectively catalyze hydrosilylation of a wide range of substrates with different functionalities, making it a versatile tool for researchers .

- Functional group tolerance: The catalyst exhibits good tolerance towards various functional groups, allowing for the selective modification of complex molecules .

Research on Catalyst Development and Optimization

Scientific research also explores the development and optimization of Platinum carbonyl cyclovinylmethylsiloxane complex for specific applications. This research involves:

- Modification of the catalyst structure: Researchers investigate modifying the ligand structure around the platinum center to improve the catalyst's activity, selectivity, and compatibility with various reaction conditions .

- Understanding the reaction mechanism: Detailed studies on the reaction mechanism at the molecular level help researchers in designing more efficient and selective catalysts .

- Development of new synthetic methods: Research efforts are directed towards developing new and sustainable methods for the synthesis of the catalyst, making it more accessible and cost-effective for researchers .

Other Potential Applications

Beyond its established role in hydrosilylation, ongoing research explores the potential applications of Platinum carbonyl cyclovinylmethylsiloxane complex in other areas, such as:

- Dehydrogenation reactions: The complex is being investigated for its ability to catalyze dehydrogenation reactions, which involve the removal of hydrogen from a molecule .

- Polymerization reactions: Researchers are exploring the potential of the complex as a catalyst for the polymerization of various monomers, leading to the formation of new and functional polymers .

- Hydrosilation Reactions: The platinum complex catalyzes the addition of silicon-bonded hydrogen to alkenes or alkynes, leading to the formation of siloxane polymers. This process is often facilitated by ultraviolet or visible light .

- Electrocatalytic Reactions: In electrochemical contexts, the carbon monoxide can enhance the electrocatalytic activity of platinum towards hydrogen evolution reactions. This phenomenon occurs due to the unique interaction between carbon monoxide and atomic platinum sites .

Synthesis of this compound typically involves:

- Hydrosilation: Utilizing a platinum catalyst to facilitate the reaction between silanes containing silicon-bonded hydrogens and alkenes or alkynes under UV light .

- Complex Formation: The platinum complex can be formed by reacting platinum precursors with carbon monoxide in the presence of siloxane derivatives.

The applications of this compound are diverse:

- Catalysis: It is primarily used in catalytic processes such as hydrosilation and hydrogenation.

- Material Science: The siloxane structure contributes to its use in silicone elastomers and coatings that require thermal stability and flexibility.

- Nanotechnology: The unique properties of platinum at the nanoscale make it suitable for applications in sensors and electronic devices.

Interaction studies involving this compound focus on:

- Carbon Monoxide's Role: Research indicates that carbon monoxide can modify the electronic properties of platinum catalysts, enhancing their activity in certain reactions .

- Catalyst Performance: Studies highlight how modifications at the atomic level can lead to improved performance in electrocatalytic applications .

Several compounds share structural or functional similarities with carbon monoxide; platinum; 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Platinum(II) Complexes | Various ligands including phosphines | Often used in organic synthesis |

| 2,4,6-Tetravinyl-2,4,6-tetramethylcyclotetrasiloxane | Cyclic siloxane with vinyl groups | Used as a polymer precursor |

| Platinum Carbonyl Complexes | Contains CO ligands | Known for stability and reactivity under different conditions |

The uniqueness of carbon monoxide; platinum; 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane lies in its specific siloxane framework combined with carbon monoxide's dual role as both a ligand and reactant. This combination offers distinct catalytic properties not found in simpler or more traditional platinum complexes.